molecular formula C7H14O4 B157029 Diethoxymethyl acetate CAS No. 14036-06-7

Diethoxymethyl acetate

Cat. No. B157029
Key on ui cas rn: 14036-06-7
M. Wt: 162.18 g/mol
InChI Key: IRUNKQSGDBYUDC-UHFFFAOYSA-N
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Patent
US04144263

Procedure details

Acetic anhydride (550 g), formic acid (275 g) and triethyl orthoformate (740 g) were reacted as is described in DeWolfe, Synthesis, 1974, 153-172 (scaled up five fold). The product had a b.p. of 77°-78° C. at 25 mm/Hg, and was obtained in a yield of 54.5%.
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
740 g
Type
reactant
Reaction Step One
Quantity
275 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=[O:3])C.[CH:8]([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11]>C(O)=O>[C:10]([O:9][CH:8]([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])(=[O:3])[CH3:11]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
740 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
275 g
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as is described in DeWolfe, Synthesis, 1974, 153-172 (
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 54.5%

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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